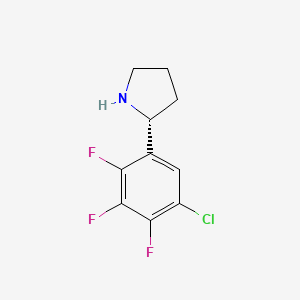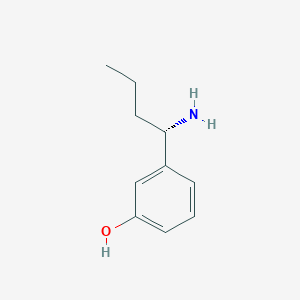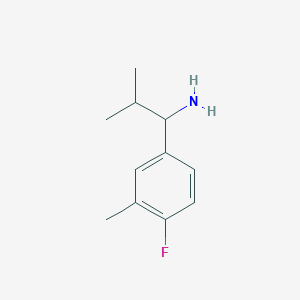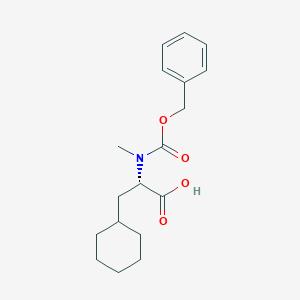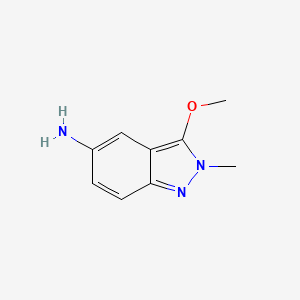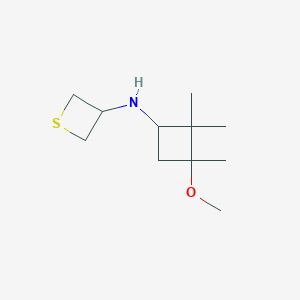
N-(3-Methoxy-2,2,3-trimethylcyclobutyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxy-2,2,3-trimethylcyclobutyl)thietan-3-amine is a complex organic compound characterized by its unique cyclobutyl and thietan structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-2,2,3-trimethylcyclobutyl)thietan-3-amine typically involves multiple steps, starting with the preparation of the cyclobutyl ring The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors The methoxy group is introduced via methylation reactions, and the thietan ring is formed through sulfurization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methoxy-2,2,3-trimethylcyclobutyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(3-Methoxy-2,2,3-trimethylcyclobutyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-Methoxy-2,2,3-trimethylcyclobutyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Methoxy-2,2,3-trimethylcyclobutyl)-4-methyl-1-piperidinecarboximidamide hydroiodide
- N-(3-Methoxy-2,2,3-trimethylcyclobutyl)-N,O-dimethylserinamide hydrochloride
- N-(3-Methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide
Uniqueness
N-(3-Methoxy-2,2,3-trimethylcyclobutyl)thietan-3-amine is unique due to its specific combination of cyclobutyl and thietan structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H21NOS |
|---|---|
Poids moléculaire |
215.36 g/mol |
Nom IUPAC |
N-(3-methoxy-2,2,3-trimethylcyclobutyl)thietan-3-amine |
InChI |
InChI=1S/C11H21NOS/c1-10(2)9(5-11(10,3)13-4)12-8-6-14-7-8/h8-9,12H,5-7H2,1-4H3 |
Clé InChI |
LMTCBFBKDGAGBO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC1(C)OC)NC2CSC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


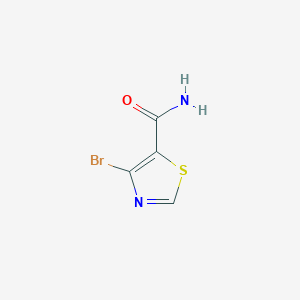
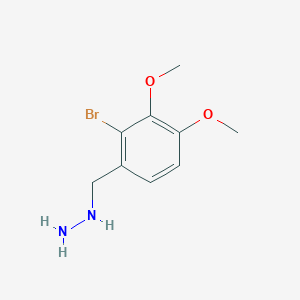
![2-Aminoethanol hemi((Z)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate)](/img/structure/B12959580.png)
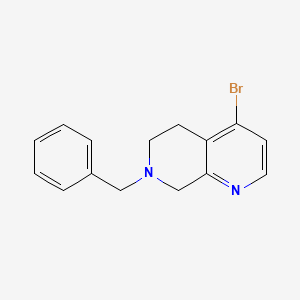
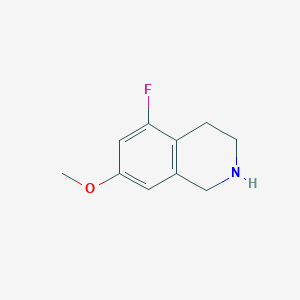
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12959604.png)

